5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene core with two acetate groups attached at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate typically involves the acetylation of 5-methyl-1,4-dioxo-1,4-dihydronaphthalene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the reactants to a temperature of around 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate involves its interaction with specific molecular targets. The compound can undergo redox reactions, which may influence cellular processes. It can also interact with enzymes and proteins, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Similar structure but lacks the methyl and acetate groups.
2,3-Dichloro-1,4-naphthoquinone: Contains chlorine atoms instead of acetate groups.
5-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of acetate groups.
Uniqueness
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate is unique due to the presence of both methyl and acetate groups, which influence its reactivity and potential applications. The combination of these functional groups provides distinct chemical properties that differentiate it from other naphthoquinone derivatives.
Properties
CAS No. |
89827-92-9 |
---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(7-acetyloxy-4-methyl-5,8-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C15H12O6/c1-7-4-10(20-8(2)16)5-11-14(7)12(18)6-13(15(11)19)21-9(3)17/h4-6H,1-3H3 |
InChI Key |
YMYQVIHPYLPRNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(C2=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.